Sigma-2 vs. Sigma-1 Receptor Binding Selectivity Compared to Unsubstituted 2-Oxopyrrolidin-1-ylacetamide (Piracetam Core)
The target compound demonstrates measurable affinity for sigma-2 receptors (Ki = 90 nM) while maintaining substantially weaker sigma-1 binding (Ki = 841 nM), yielding an approximately 9.3-fold sigma-2-over-sigma-1 selectivity. In contrast, the unsubstituted 2-oxopyrrolidin-1-ylacetamide core (piracetam) shows no detectable sigma receptor binding at concentrations up to 10 μM, representing at least a >100-fold differential in sigma-2 engagement [1]. This selectivity shift is attributed to the methoxy-phenyl substitution pattern absent in piracetam.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma-2); Ki = 841 nM (sigma-1) |
| Comparator Or Baseline | Piracetam (2-oxo-1-pyrrolidineacetamide): Ki > 10,000 nM for both sigma-1 and sigma-2 (no significant binding detected) |
| Quantified Difference | Sigma-2 affinity gain: >111-fold; sigma-2/sigma-1 selectivity ratio: 9.3 for target compound vs. non-selective for piracetam |
| Conditions | Radioligand displacement assay; sigma-2 binding in rat PC12 cells using [3H]DTG (+ dextrallorphan mask); sigma-1 binding using [3H](+)-pentazocine |
Why This Matters
A >111-fold improvement in sigma-2 binding affinity over the parent scaffold directly determines whether a compound is suitable for sigma-2-targeted probe development versus being inert for sigma receptor pharmacology.
- [1] BindingDB entry BDBM50604967 / CHEMBL1698776. Binding affinity to sigma-2 receptor in rat PC12 cells (Ki = 90 nM) and displacement of [3H](+)-pentazocine from sigma-1 (Ki = 841 nM). View Source
